

1-(Pyridin-3-yl)ethanamine dihydrochloride chemical properties

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Compound of Interest

Compound Name: 1-(Pyridin-3-yl)ethanamine
dihydrochloride

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An In-depth Technical Guide to the Chemical Properties of **1-(Pyridin-3-yl)ethanamine Dihydrochloride**

Foreword: The Strategic Value of a Chiral Pyridyl Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. Among the vast arsenal of available synthons, chiral amines incorporating heterocyclic systems hold a place of distinction. 1-(Pyridin-3-yl)ethanamine, and specifically its dihydrochloride salt, represents a cornerstone of this class. Its structure marries a key pharmacophoric element—the pyridine ring, a common feature in FDA-approved drugs—with a chiral ethylamine sidechain, providing a versatile anchor for stereospecific interactions and further molecular elaboration.^[1] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core chemical properties, characterization, and strategic applications of this high-value intermediate. The narrative moves beyond a simple recitation of data, aiming instead to provide causal insights into its behavior and utility in a research setting.

Core Molecular Identity and Physicochemical Landscape

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. **1-(Pyridin-3-yl)ethanamine dihydrochloride** is a stable, crystalline solid, facilitating its handling, storage, and accurate measurement in synthetic protocols.

Molecular Identifiers:

- IUPAC Name: 1-(pyridin-3-yl)ethan-1-amine dihydrochloride
- CAS Number: 1159823-02-5 (for the racemate dihydrochloride); 40154-84-5 (for the (S)-enantiomer dihydrochloride)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₁₂Cl₂N₂[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Canonical SMILES: CC(C1=CN=CC=C1)N.Cl.Cl[\[4\]](#)

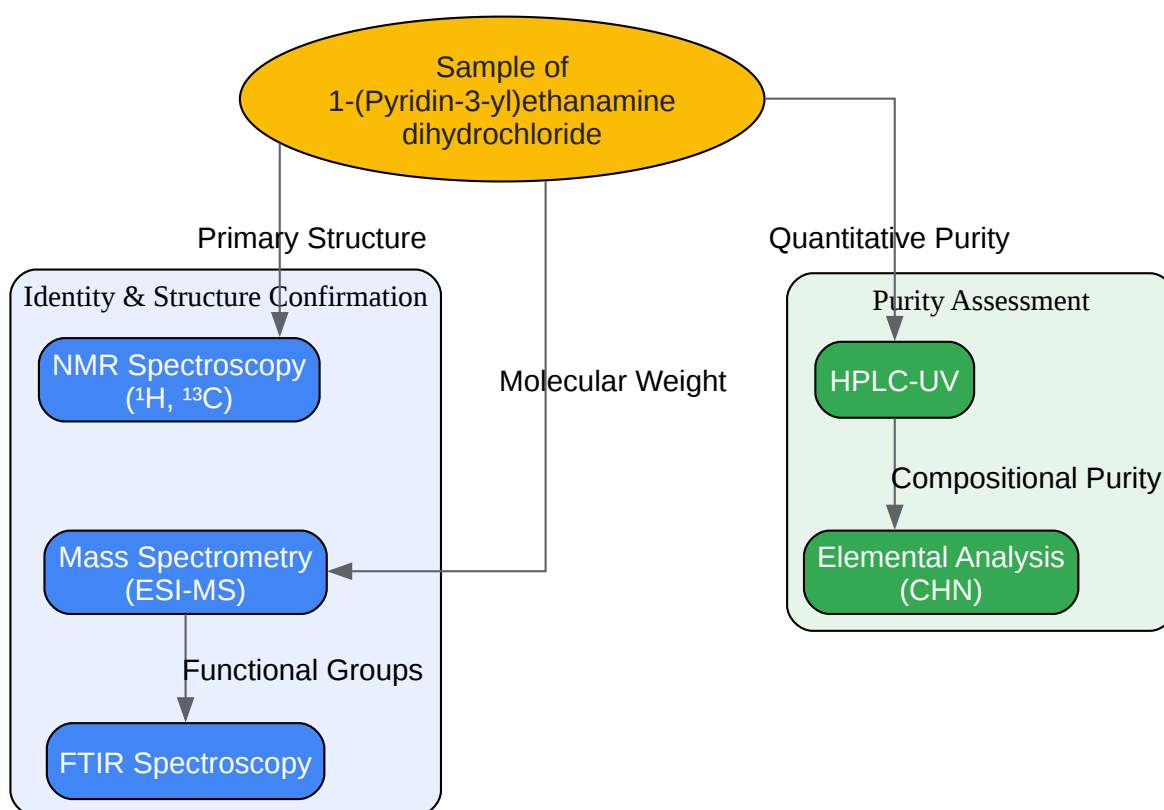
Table 1: Physicochemical and Computed Properties

Property	Value	Source(s)
Molecular Weight	195.09 g/mol	[3] [4] [5]
Appearance	Off-white to light yellow solid	[2]
Melting Point	191-193 °C ((S)-enantiomer)	[2]
Storage Conditions	Sealed in a dry environment at room temperature, often under an inert atmosphere.	[2] [3] [5]
Topological Polar Surface Area (TPSA)	38.91 Å ²	[4]
logP (Computed)	1.94	[4]
Hydrogen Bond Acceptors	2 (Pyridyl N, Amino N)	[4]
Hydrogen Bond Donors	1 (Amino group)	[4]
Rotatable Bonds	1	[4]

The dihydrochloride salt form is crucial for its stability and handling characteristics. The protonation of both the basic pyridyl nitrogen and the primary amine enhances thermal stability and typically renders the compound as a non-volatile solid. The computed properties, such as a low rotatable bond count and a TPSA value under 40 Å², suggest favorable characteristics for bioavailability, aligning with its utility in drug design.

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of **1-(Pyridin-3-yl)ethanamine dihydrochloride** is a critical first step in any experimental protocol. A multi-technique approach ensures a comprehensive and self-validating analysis.



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Caption: Standard analytical workflow for identity and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For the dihydrochloride salt dissolved in D₂O, one would anticipate the following characteristic signals:

- ¹H NMR:
 - Pyridyl Protons: Four distinct signals in the aromatic region (typically δ 8.0-9.0 ppm), shifted downfield due to the protonation of the pyridine ring. The splitting patterns (doublets, triplets, or doublet of doublets) would be consistent with a 3-substituted pyridine.
 - Methine Proton (-CH): A quartet adjacent to the methyl group and the amino group, likely around δ 4.5-5.0 ppm.
 - Methyl Protons (-CH₃): A doublet coupled to the methine proton, expected around δ 1.7-2.0 ppm.
- ¹³C NMR:
 - Pyridyl Carbons: Five signals in the aromatic region (δ 120-150 ppm).
 - Methine Carbon (-CH): A signal around δ 50-55 ppm.
 - Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 18-22 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is ideal for this compound. The analysis would reveal the mass of the free base (the protonated molecule, [M+H]⁺), not the dihydrochloride salt itself.

- Expected [M+H]⁺: 123.09 (for C₇H₁₁N₂⁺)[[6](#)]
- High-Resolution MS (HRMS): Would be used to confirm the elemental composition to within a few parts per million, providing definitive evidence of the chemical formula.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

- N-H Stretch: Broad absorption bands in the 2400-3200 cm^{-1} region are characteristic of the ammonium salt ($-\text{NH}_3^+$).
- C-N Stretch: Signals around 1000-1250 cm^{-1} .
- Aromatic C=C and C=N Stretches: Sharp peaks in the 1400-1600 cm^{-1} region.

Chemical Reactivity and Synthetic Utility

The synthetic value of **1-(Pyridin-3-yl)ethanamine dihydrochloride** stems from the predictable reactivity of its primary amine and the electronic nature of the pyridine ring.

Acid-Base Properties

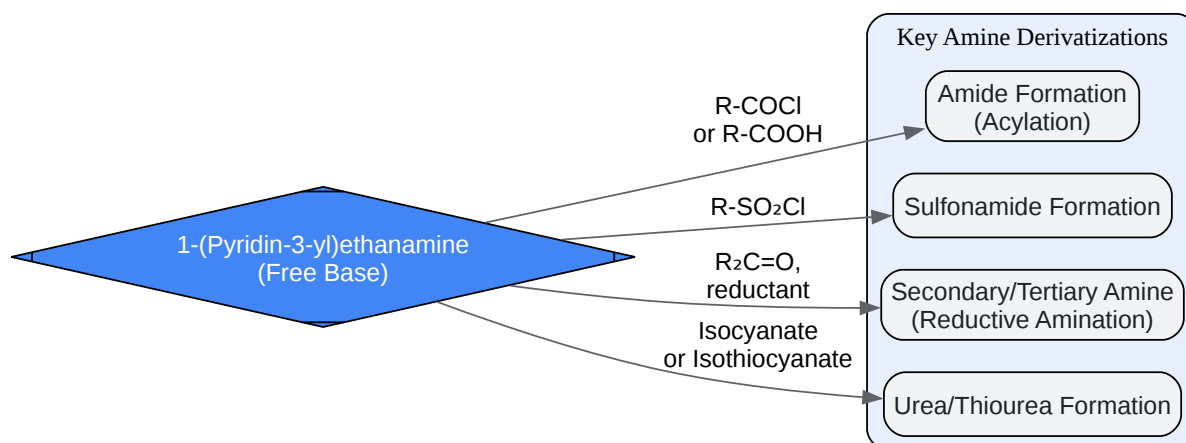
The molecule possesses two basic centers: the aliphatic primary amine and the pyridine nitrogen. In the dihydrochloride salt, both are protonated. The approximate pKa values for the conjugate acids are:

- Pyridinium ion: ~5.0-5.5
- Alkylammonium ion ($-\text{NH}_3^+$): ~9.0-9.5

This differential basicity is exploitable. Careful addition of one equivalent of a base will selectively deprotonate the more acidic pyridinium ion, while the amine remains protonated. This allows for reactions to be performed on the neutral pyridine ring while protecting the amine, or vice versa.

Reactions at the Amino Group

The primary amine is a versatile nucleophile, serving as a handle for a wide array of chemical transformations. This is the most common site for derivatization in drug discovery.



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Caption: Common synthetic routes utilizing the primary amine.

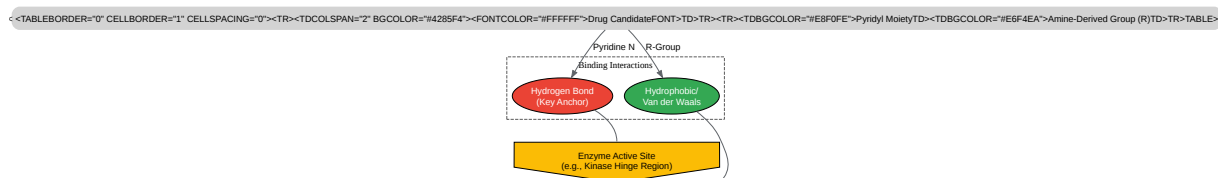
- Protocol: N-Acylation to form an Amide
 - Salt Neutralization: Suspend **1-(Pyridin-3-yl)ethanamine dihydrochloride** (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
 - Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.2 eq) and stir until the solid dissolves, indicating the formation of the free base.
 - Cool the reaction mixture to 0 °C in an ice bath. This mitigates exothermic reactions with highly reactive acylating agents.
 - Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq).
 - Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
 - Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography

or recrystallization.

Role in Drug Design and Medicinal Chemistry

The 3-pyridyl moiety is not merely a passive scaffold; it is an active pharmacophoric element. Its nitrogen atom is a potent hydrogen bond acceptor, crucial for anchoring ligands into the active sites of biological targets like kinases.^{[7][8]} The ethylamine sidechain provides a stereospecific exit vector, allowing chemists to probe different regions of a binding pocket to enhance potency and selectivity.

Numerous compounds incorporating this scaffold have been investigated as potent inhibitors for a range of therapeutic targets.^{[9][10]} For example, derivatives have shown promise as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a target of significant interest in oncology.^[7]



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Caption: Pharmacophoric role in enzyme active site binding.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

GHS Hazard Information:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][11]
- Signal Word: Warning[2]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields, and a lab coat.[11][12]
- Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]
- Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11] The compound is hygroscopic and should be protected from moisture.[11]

Conclusion

1-(Pyridin-3-yl)ethanamine dihydrochloride is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and inherent pharmacophoric value make it a highly reliable and versatile building block. This guide has provided a comprehensive framework for its characterization, handling, and synthetic application, grounded in the principles of causality and self-validating protocols. A thorough understanding of these core attributes empowers researchers to leverage this scaffold to its full potential in the rational design of novel, biologically active molecules.

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